molecular formula C23H38O2 B198925 Methyl (4Z,10Z,13Z,16Z) docosatetraenoate

Methyl (4Z,10Z,13Z,16Z) docosatetraenoate

Cat. No.: B198925
M. Wt: 346.5 g/mol
InChI Key: JXKCBSKPWHNCFL-MUDRAGMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4,10-13,16-Docosatetraenoic acid methyl ester is a long chain polyunsaturated fatty acid. It is a minor fatty acid component of rat testis lipids. The methyl ester is a neutral, more lipophilic form of the free acid.

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

methyl (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoate

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,20-19-

InChI Key

JXKCBSKPWHNCFL-MUDRAGMJSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC

Synonyms

4Z,10Z,13Z,16Z-docosatetraenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate
Reactant of Route 2
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Methyl (4Z,10Z,13Z,16Z) docosatetraenoate

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